molecular formula C19H24N4O3 B11446621 N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}pyrazine-2-carboxamide

N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}pyrazine-2-carboxamide

Cat. No.: B11446621
M. Wt: 356.4 g/mol
InChI Key: RJOOCIVIBNWMLA-UHFFFAOYSA-N
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Description

N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}pyrazine-2-carboxamide is a chemical compound with the molecular formula C₁₉H₂₄N₄O₄ This compound is known for its complex structure, which includes a pyrazine ring, an ethoxypropyl group, and a methylphenyl group

Preparation Methods

The synthesis of N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}pyrazine-2-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the ethoxypropyl group: This step involves the reaction of the pyrazine ring with an ethoxypropylamine derivative.

    Attachment of the methylphenyl group: This can be done through a coupling reaction with a methylphenyl derivative.

    Final assembly: The final step involves the coupling of the intermediate products to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}pyrazine-2-carboxamide can be compared with other similar compounds, such as:

    N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}pyrazine-2-carboxamide: This compound has a methoxy group instead of a methyl group, which may affect its chemical and biological properties.

    N-{2-[(3-ethoxypropyl)amino]-1-(4-chlorophenyl)-2-oxoethyl}pyrazine-2-carboxamide: The presence of a chlorine atom can significantly alter the compound’s reactivity and interactions.

    N-{2-[(3-ethoxypropyl)amino]-1-(4-nitrophenyl)-2-oxoethyl}pyrazine-2-carboxamide: The nitro group introduces different electronic and steric effects, influencing the compound’s behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-(3-ethoxypropylamino)-1-(4-methylphenyl)-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H24N4O3/c1-3-26-12-4-9-22-19(25)17(15-7-5-14(2)6-8-15)23-18(24)16-13-20-10-11-21-16/h5-8,10-11,13,17H,3-4,9,12H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

RJOOCIVIBNWMLA-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C(C1=CC=C(C=C1)C)NC(=O)C2=NC=CN=C2

Origin of Product

United States

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